

role of urea moiety in N,N-Bis(3-trimethoxysilylpropyl)urea interactions

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Compound of Interest

Compound Name: *N,N-Bis(3-trimethoxysilylpropyl)urea*

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An In-depth Technical Guide on the Role of the Urea Moiety in N,N'-Bis(3-trimethoxysilylpropyl)urea Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a dipodal organosilane that plays a critical role as a coupling agent and adhesion promoter in a variety of material science applications. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows for the formation of robust and durable interfaces between organic and inorganic materials. This technical guide provides a comprehensive analysis of the pivotal role of the urea moiety in the intermolecular and intramolecular interactions of BTMSPU. It delves into the synthesis of the compound, its physicochemical properties, and the mechanisms by which it enhances adhesion and material performance. This document also presents quantitative data from spectroscopic and thermal analyses, detailed experimental protocols, and visual representations of the interaction pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

The interface between organic polymers and inorganic substrates is a critical determinant of the overall performance and durability of composite materials. Silane coupling agents are instrumental in bridging these disparate materials, forming a durable bond that enhances adhesion and stress transfer. N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a prominent member of the dipodal silane family, distinguished by its dual trimethoxysilyl groups that can form up to six bonds with a substrate, a significant increase compared to the three bonds formed by conventional monosilanes.[1] This multi-point attachment provides superior hydrolytic stability at the interface.[2]

The central urea group is a key structural feature that dictates the interaction of BTMSPU with polymeric matrices. The urea moiety's capacity for strong hydrogen bonding significantly contributes to the interfacial strength and overall integrity of the composite material.[2] This guide will explore in detail the multifaceted role of this urea group.

Physicochemical Properties of N,N'-Bis(3-trimethoxysilylpropyl)urea

A thorough understanding of the physicochemical properties of BTMSPU is essential for its effective application. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₃₂ N ₂ O ₇ Si ₂	[2]
Molecular Weight	384.57 g/mol	[3]
CAS Number	18418-53-6	[3]
Appearance	Liquid or solid	[3]
Density	1.1 g/cm ³	[3]
Boiling Point	414.5 ± 30.0 °C (Predicted)	[3]
Flash Point	>110°C (>230°F)	[3]
Refractive Index	1.442	[3]
Purity	95%	[4]

The Central Role of the Urea Moiety in Interfacial Interactions

The urea group in BTMSPU is fundamental to its function as a coupling agent, primarily through its ability to form strong hydrogen bonds. This non-covalent interaction is crucial for establishing a robust connection with organic polymer matrices that contain hydrogen bond acceptor groups, such as polyurethanes, polyamides, and epoxies.

Hydrogen Bonding Mechanisms

The urea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). This allows for the formation of multiple hydrogen bonds with polymer chains, creating a strong and durable interfacial layer. The strength of these interactions significantly enhances the adhesion between the inorganic substrate (to which the silane is covalently bound) and the organic polymer.[\[2\]](#)

Spectroscopic Evidence of Hydrogen Bonding

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for probing the hydrogen bonding interactions of the urea moiety. The vibrational frequencies of the C=O and N-H groups are sensitive to their local environment. When the urea group participates in hydrogen bonding, a noticeable shift in these vibrational bands is observed.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹) - Free	Wavenumber (cm ⁻¹) - H-bonded	Reference
Urea Carbonyl (C=O)	Stretching	~1690	~1621 - 1660	[2] [5]
Amine (N-H)	Stretching	Not typically observed	~3445	[5]
Si-O-CH ₃	Vibrations	~2850	-	[2]

The shift of the C=O stretching vibration to a lower wavenumber is indicative of the weakening of the double bond due to the donation of electron density to the hydrogen bond. Conversely,

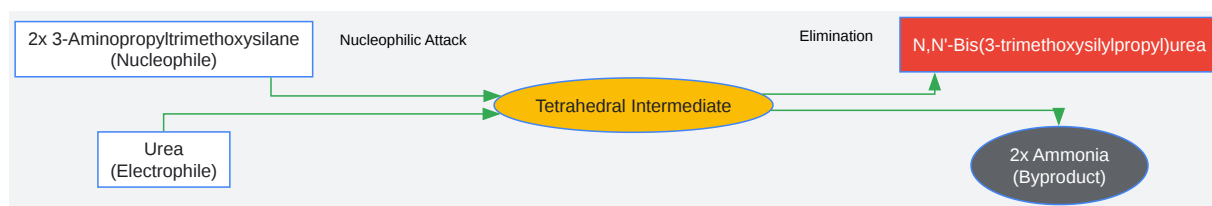
the N-H stretching vibration also shifts, reflecting its involvement as a hydrogen bond donor.

Synthesis of N,N'-Bis(3-trimethoxysilylpropyl)urea

The primary synthetic route to BTMSPU involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amine groups of two APTMS molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the urea molecule. This leads to the displacement of ammonia and the formation of the stable N,N'-disubstituted urea linkage.[2]



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Figure 1: Synthesis of BTMSPU via nucleophilic substitution.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

- 3-Aminopropyltrimethoxysilane (APTMS)
- Urea
- Reaction vessel equipped with a stirrer, condenser, and temperature control
- Solvent (optional, e.g., toluene)

Procedure:

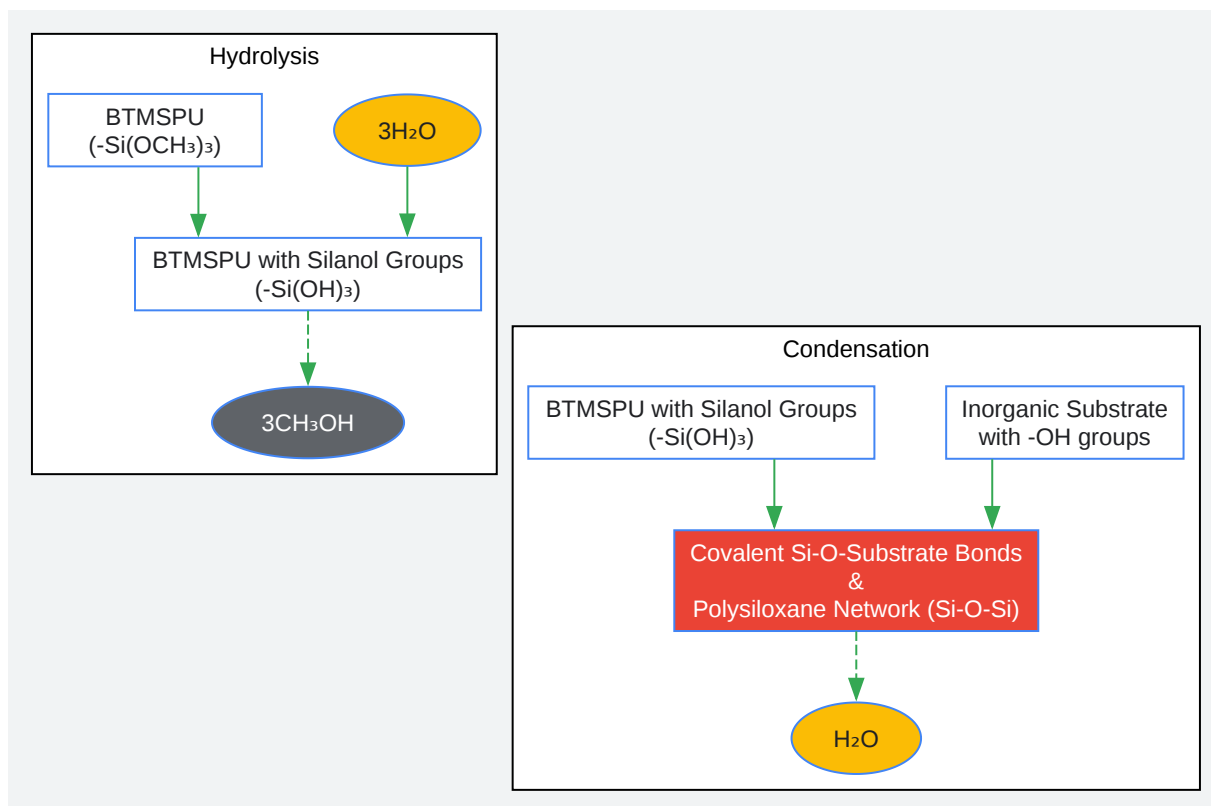
- Charge the reaction vessel with a 2:1 stoichiometric ratio of APTMS to urea.[2]
- Heat the mixture to a temperature range of 120-140°C.
- Maintain the reaction under constant stirring for a period of 2-4 hours. The reaction progress can be monitored by measuring the evolution of ammonia gas.
- After the reaction is complete, the crude product is purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
- The purity of the final product should be confirmed using analytical techniques such as FTIR and NMR spectroscopy.[2]

Interaction with Substrates and Formation of Interfacial Layers

The efficacy of BTMSPU as a coupling agent is dependent on its ability to form a stable and durable interface. This is a two-step process involving the hydrolysis of the trimethoxysilyl groups followed by condensation to form a siloxane network.

Hydrolysis and Condensation

In the presence of moisture, the methoxy groups of the trimethoxysilyl moiety hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica, metal oxides) to form strong, covalent Si-O-Substrate bonds. Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane network (Si-O-Si).[2]



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Figure 2: Hydrolysis and condensation of BTMSPU at a substrate interface.

Adhesion Promotion

The combination of covalent bonding to the inorganic substrate via the siloxane network and strong hydrogen bonding to the organic polymer matrix via the urea moiety results in a significant enhancement of adhesion. This improved interfacial strength leads to better mechanical properties of the composite material, including increased tensile strength and improved durability.[2]

Experimental Protocol: Adhesion Strength Measurement (Cross-Cut Tape Test - ASTM D3359)

Materials:

- Coated substrate with BTMSPU as an adhesion promoter
- Cutting tool with multiple blades
- Pressure-sensitive tape
- Illuminated magnifier

Procedure:

- Make a series of parallel cuts through the coating to the substrate using the cutting tool.
- Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- Apply the pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
- Rapidly pull the tape off at a 180-degree angle.
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (0B to 5B, where 5B represents no detachment).

Analytical Characterization Techniques

A suite of analytical techniques is employed to characterize BTMSPU and its interactions.

Spectroscopic Analysis

- Fourier-Transform Infrared (FTIR) Spectroscopy: As previously discussed, FTIR is used to identify the key functional groups and to study hydrogen bonding interactions.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure of BTMSPU. ^{29}Si NMR is particularly valuable for analyzing the degree of condensation of the siloxane network, with signals in the -55 to -65 ppm range indicating the formation of T^3 species (silicon bonded to three other silicon atoms through oxygen).[2]

Thermal Analysis

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and degradation profile

of materials containing BTMSPU.

- Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (T_g), which can be influenced by the presence of the BTMSPU-mediated interface.

Conclusion

The urea moiety is a critical functional group in N,N'-Bis(3-trimethoxysilylpropyl)urea that governs its interactions with organic polymer matrices. Its ability to form strong and multiple hydrogen bonds creates a robust and durable interface, which, in conjunction with the covalent siloxane network formed with inorganic substrates, leads to significant improvements in adhesion and the overall performance of composite materials. A comprehensive understanding of the synthesis, physicochemical properties, and interaction mechanisms of BTMSPU, as detailed in this guide, is essential for its effective utilization in advanced material applications.

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